molecular formula C11H12N2O2 B1666002 Amiquinsin CAS No. 13425-92-8

Amiquinsin

Cat. No. B1666002
CAS RN: 13425-92-8
M. Wt: 204.22 g/mol
InChI Key: UZVYGOXJMRZJFK-UHFFFAOYSA-N
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Description

Amiquinsin is a chemical compound with the molecular formula C11H12N2O2 . It is also known by the names 6,7-dimethoxyquinolin-4-amine and 4-Amino-6,7-dimethoxyquinoline .


Synthesis Analysis

The metabolism of amiquinsin hydrochloride (4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate) was studied in rats and humans. The major metabolite isolated from human urine was identified through synthesis as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate .


Molecular Structure Analysis

Amiquinsin has a molecular weight of 204.22 g/mol . The InChI string for Amiquinsin is InChI=1S/C11H12N2O2/c1-14-10-5-7-8 (12)3-4-13-9 (7)6-11 (10)15-2/h3-6H,1-2H3, (H2,12,13) . The canonical SMILES for Amiquinsin is COC1=CC2=C (C=CN=C2C=C1OC)N .


Physical And Chemical Properties Analysis

Amiquinsin has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass of Amiquinsin is 204.089877630 g/mol . The topological polar surface area of Amiquinsin is 57.4 Ų .

Scientific Research Applications

Hypotensive Properties

Amiquinsin has been studied for its hypotensive properties. In research conducted by Wright and Halliday (1974), the compound 4-amino-6,7-dimethoxyisoquinoline hydrochloride, a structural isomer of amiquinsin hydrochloride, was synthesized and tested. It demonstrated hypotensive effects in anesthetized normotensive dogs and produced an antihypertensive effect in unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).

Metabolism Studies

A study by Wright, Herrett, Heotis, and Butterfield (1980) focused on the metabolism of amiquinsin in rats and humans. They identified the major metabolite of amiquinsin hydrochloride in human urine as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate (Wright et al., 1980).

Absorption, Distribution, and Elimination Studies

Conklin and Hollifield (1970) conducted studies on the absorption, distribution, and elimination of amiquinsin hydrochloride, revealing dose-related blood drug levels and linear urinary drug dose responses in dogs following oral or parenteral dosage (Conklin & Hollifield, 1970).

properties

IUPAC Name

6,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYGOXJMRZJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158613
Record name Amiquinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiquinsin

CAS RN

13425-92-8
Record name Amiquinsin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiquinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIQUINSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GC Wright, RJ Herrett, JP Heotis… - Journal of …, 1980 - Wiley Online Library
The metabolism of amiquinsin hydrochloride (4‐amino‐6,7‐dimethoxyquinoline hydrochloride monohydrate, I) was studied in rats and humans. The major metabolite isolated from …
Number of citations: 1 onlinelibrary.wiley.com
JD Conklin, RD Hollifield - European Journal of Pharmacology, 1970 - Elsevier
… oral or parenteral dosage of amiquinsin HC1 to dogs yields … of amiquinsin HCI to dogs results in a biphasic drug disappearance curve in blood. Only low concentrations of amiquinsin …
Number of citations: 6 www.sciencedirect.com
GC Wright, RP Halliday - Journal of Pharmaceutical Sciences, 1974 - Elsevier
… hypotensive properties, structural isomer of amiquinsin hydrochloride 0 Amiquinsin hydrochloride-… mer of amiquinsin hydrochloride Since the hypotensive properties of amiquinsin hy- …
Number of citations: 5 www.sciencedirect.com
P Edman, B Ekman, I Sjöholm - Journal of pharmaceutical sciences, 1980 - Elsevier
Macromolecules were immobilized by an emulsion polymerization technique in biodegradable microspheres of polyacryldextran, prepared by copolymerizing bisacrylamide with …
Number of citations: 216 www.sciencedirect.com
D Riemer, B Mandaviya, W Schilling, AC Götz… - ACS …, 2018 - ACS Publications
… Gratifyingly, veratraldehyde (9b), which is a key intermediate for many pharmaceutical drug syntheses such as verazide, amiquinsin, toborinone, hoqquizil, and so on, was obtained in …
Number of citations: 65 pubs.acs.org
JE Francis - Annual Reports in Medicinal Chemistry, 1975 - Elsevier
Publisher Summary This chapter discusses potentially important non-diuretic hypotensive, antiarrythmic and antianginal agents. The oldest known hypotensives is sodium nitroprusside. …
Number of citations: 3 www.sciencedirect.com
JE Francis - Annual Reports in Medicinal Chemistry, 1975 - books.google.com
… hypotensive activity in dogs by a-blockade at sympathetic neuroeffector sites115 L-8142 (16) lowers blood pressure for a prolonged period in several rat modelsl16_The amiquinsin …
Number of citations: 0 books.google.com
SJJ Mary, DA Renisha, GJ Gayathri - research.holycrossngl.edu.in
… Veratraldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs including amiquinsin [2], hoquizil, piquizil, toborinone, verazide and vetrabutine [3]. The …
Number of citations: 0 research.holycrossngl.edu.in
Y Zhang, N Hatami, NS Lange, E Ronge… - Green …, 2020 - pubs.rsc.org
… For example, veratraldehyde (21b) is a key intermediate for the synthesis of many pharmaceuticals such as verazide, amiquinsin, hoqquizil, and so on. To our delight, this …
Number of citations: 0 pubs.rsc.org
YX Chen, JT He, MC Wu, ZL Liu, K Tang, PJ Xia… - Organic …, 2022 - ACS Publications
A novel visible-light-driven organocatalytic protocol to access aerobic oxidative cleavage of olefins, promoted by sodium benzene sulfinate, is described herein. An array of alkenes …
Number of citations: 11 pubs.acs.org

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